molecular formula C23H24N4O4S B11362521 N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide

Cat. No.: B11362521
M. Wt: 452.5 g/mol
InChI Key: GKBFBNGORLMCQM-UHFFFAOYSA-N
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Description

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: This step involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the pyrrolidinone ring through cyclization.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and thiadiazole intermediates with 4-phenoxybutanoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrolidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and butanamide moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activities and interacting with various biological targets.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown activity in preclinical studies against certain types of cancer and inflammatory diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound also interacts with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide
  • This compound analogs

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide

InChI

InChI=1S/C23H24N4O4S/c1-30-18-11-9-17(10-12-18)27-15-16(14-21(27)29)22-25-26-23(32-22)24-20(28)8-5-13-31-19-6-3-2-4-7-19/h2-4,6-7,9-12,16H,5,8,13-15H2,1H3,(H,24,26,28)

InChI Key

GKBFBNGORLMCQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCCOC4=CC=CC=C4

Origin of Product

United States

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